3-フルオロ-4-メトキシベンジルクロリド

概要

説明

The compound "3-Fluoro-4-methoxybenzyl chloride" is a fluorinated benzyl chloride derivative with potential applications in various chemical syntheses. It is related to several other compounds that have been studied for their unique properties and applications in different fields, such as protecting groups for alcohols, activating agents for solid supports, and building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of Lewis acid catalysis, as seen in the scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride through the Fries rearrangement of 2-fluorophenyl acetate . Additionally, the use of benzyl bromide derivatives for introducing protecting groups, as in the case of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the versatility of fluorinated benzyl compounds in synthetic chemistry .

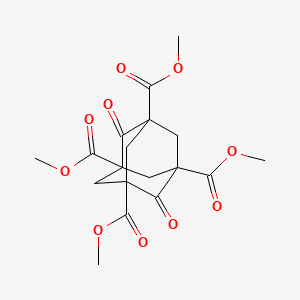

Molecular Structure Analysis

The molecular structure of fluorinated benzyl compounds can be complex, as evidenced by the crystal structures of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, which exhibit a trigonal bipyramidal structure around the tin atoms . Similarly, the structure of (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one shows diorientational disorder due to the rotation of C–C single bonds .

Chemical Reactions Analysis

Fluorinated benzyl compounds participate in various chemical reactions, such as the covalent attachment of biologicals to solid supports using fosyl chloride chemistry . The reactivity of these compounds is influenced by the electron-withdrawing properties of the fluorine atom, which can activate hydroxyl groups for subsequent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl compounds are influenced by the presence of the fluorine atom. For instance, the fluoride substituent in the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group provides stability to oxidizing conditions . The solubility of fluorine-substituted compounds can also be significantly improved, as seen in the case of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Furthermore, the insecticidal activity of 4-methoxymethylbenzyl permethrinates containing fluorine demonstrates the potential for these compounds to be used in practical applications .

科学的研究の応用

医薬品研究

3-フルオロ-4-メトキシベンジルクロリド: は、医薬品研究における貴重な中間体です。これは、さまざまな薬理活性分子の合成に使用されます。 そのフッ素原子は、医薬品化学におけるフッ素原子のユニークな特性により、組み込まれた化合物の生物活性に大きく影響を与える可能性があります .

有機合成

有機合成において、3-フルオロ-4-メトキシベンジルクロリドは、汎用性の高いビルディングブロックとして機能します。 これは、複雑な有機分子を構築する上で基本的な、ベンジル位での反応(フリーラジカル臭素化や求核置換など)に特に役立ちます .

材料科学

この化合物は、さまざまな材料の前駆体として機能する能力から、材料科学に応用されています。 ポリマーやその他の材料への組み込みは、分解に対する耐性の向上や電気的特性の変更などの望ましい特性を付与する可能性があります .

分析化学

3-フルオロ-4-メトキシベンジルクロリド: は、分析化学において、標準品や試薬の調製に使用されています。 その明確に定義された特性により、分析機器の正確な校正が可能になり、新しい分析方法の開発に役立ちます .

生化学

生化学では、3-フルオロ-4-メトキシベンジルクロリド由来の蛍光プローブを使用して、生物学的システムを研究しています。 これらのプローブは、生物活性化合物の作用機序を理解するのに役立ち、創薬プロセスにおいて不可欠です .

工業用途

3-フルオロ-4-メトキシベンジルクロリドの具体的な工業用途は広く文書化されていませんが、このような化合物は、化学品の先端製造やより複雑な化合物の合成における中間体など、産業プロセスや製品の開発によく使用されています .

Safety and Hazards

3-Fluoro-4-methoxybenzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is required .

特性

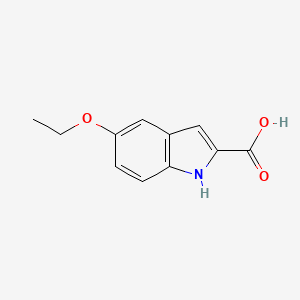

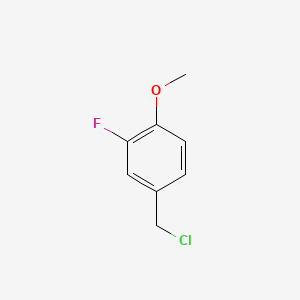

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAXEANMRGIVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366203 | |

| Record name | 3-Fluoro-4-methoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351-52-0 | |

| Record name | 3-Fluoro-4-methoxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。